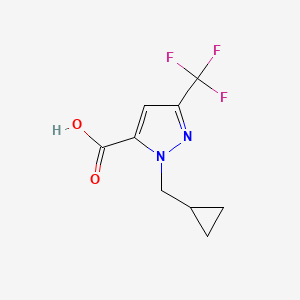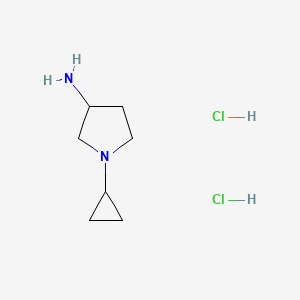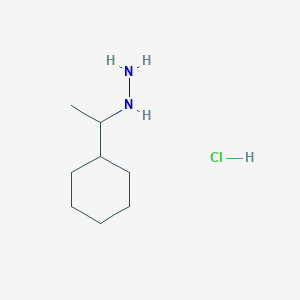![molecular formula C8H7F3N2O4S B1435303 N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845706-41-3](/img/structure/B1435303.png)
N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide” is complex, contributing to its diverse applications. The InChI code for this compound is1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, N-Phenyl-bis(trifluoromethanesulfonimide) has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 284.22 . The InChI code for this compound is1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 .
Mécanisme D'action
The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide as an inhibitor of enzymes and proteins is based on its ability to bind to the active site of the target protein, thereby preventing its normal function. This compound has been shown to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, it has been shown to bind to the active site of the proteasome, thereby inhibiting its function in protein degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme or protein that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. Inhibition of the proteasome can lead to a buildup of intracellular proteins, which can have a variety of effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide in lab experiments is its high potency as an inhibitor of enzymes and proteins. This allows for the use of lower concentrations of the compound, which can be beneficial in minimizing potential side effects. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other proteins that are not the intended target.
Orientations Futures
There are several future directions for further research on N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide. One potential avenue of research is the development of more specific inhibitors of carbonic anhydrase and proteasome that do not have as many off-target effects. Another area of research is the potential use of this compound as a therapeutic agent for the treatment of diseases that are associated with abnormal enzyme or protein activity. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of this compound and other sulfonamide derivatives.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained recognition in the field of scientific research due to its unique properties as an inhibitor of enzymes and proteins. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research on this compound and other sulfonamide derivatives may lead to the development of new therapeutic agents for the treatment of diseases associated with abnormal enzyme or protein activity.
Applications De Recherche Scientifique
N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide has been extensively studied for its potential use as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been studied as an inhibitor of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins.
Propriétés
IUPAC Name |
N-[2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-4-5(8(9,10)11)2-3-7(6)13(14)15/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFMTTDOFPVFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



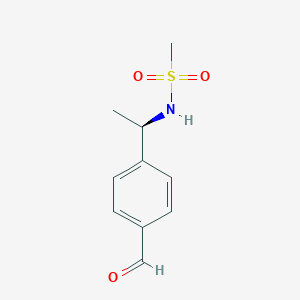
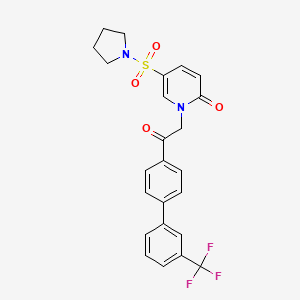
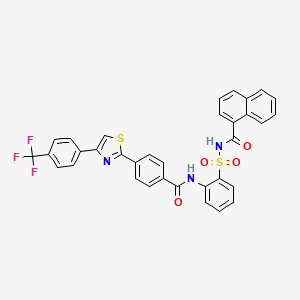
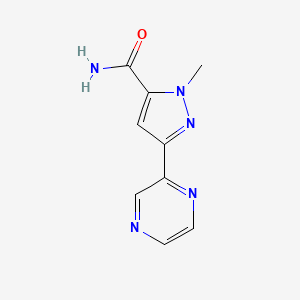
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
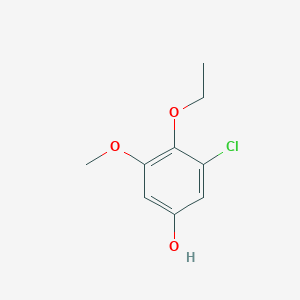
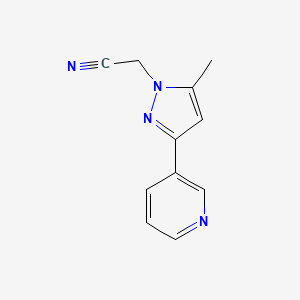
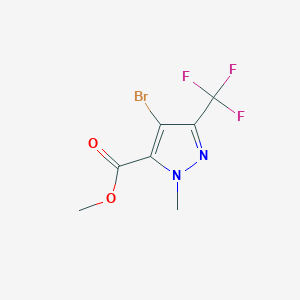
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)
